molecular formula C27H22N4O4S B2550664 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536705-60-9

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2550664
CAS No.: 536705-60-9
M. Wt: 498.56
InChI Key: NQJDWLQRWPTWPQ-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” is a complex organic compound that features a benzodioxole ring, a dimethylphenyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzodioxole ring, the pyrimidoindole core, and the final coupling to form the acetamide linkage. Each step would require specific reagents and conditions, such as:

    Formation of Benzodioxole Ring: This might involve the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Pyrimidoindole Core: This could involve multi-step reactions starting from indole derivatives, incorporating various functional groups through substitution and cyclization reactions.

    Final Coupling: The final step would involve coupling the benzodioxole and pyrimidoindole intermediates under conditions that promote the formation of the acetamide bond.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reducing ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include acidic or basic environments, depending on the nature of the substituents.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given its complex structure and potential bioactivity.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: can be compared with other benzodioxole or pyrimidoindole derivatives.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Pyrimidoindole Derivatives: Compounds like certain kinase inhibitors used in cancer therapy.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which might confer unique chemical and biological properties not found in other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure features a benzodioxole moiety linked to a pyrimidoindole framework through a sulfanyl group. This unique arrangement contributes to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : This can be achieved via standard organic synthesis techniques involving condensation reactions.
  • Introduction of the Pyrimidoindole Core : The pyrimidoindole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Final Coupling : The final product is obtained by coupling the benzodioxole and pyrimidoindole components using sulfanylation techniques.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antioxidant Activity

Research highlights the antioxidant potential of this compound:

  • It scavenges free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

StudyFindings
Al-Wabli et al. (2017)Investigated the synthesis and biological evaluation of related benzodioxole derivatives; found significant anticancer activity in several cell lines .
Umesha et al. (2009)Reported on the antioxidant and antimicrobial activities of similar compounds; demonstrated effective inhibition of microbial growth .
Zhao et al. (2018)Evaluated pharmacokinetics and bioavailability; noted high oral bioavailability in animal models .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

  • Targets include proteins involved in cancer progression and microbial resistance mechanisms.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S/c1-15-9-16(2)11-18(10-15)31-26(33)25-24(19-5-3-4-6-20(19)29-25)30-27(31)36-13-23(32)28-17-7-8-21-22(12-17)35-14-34-21/h3-12,29H,13-14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJDWLQRWPTWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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